trans 1-Benzyl-4-(4-fluorophenyl)-3-methylsulfonatepiperidine
Description
trans 1-Benzyl-4-(4-fluorophenyl)-3-methylsulfonatepiperidine (CAS: 201855-71-2; Molecular Formula: C20H24FNO3S) is a piperidine derivative characterized by a benzyl group at the 1-position, a 4-fluorophenyl substituent at the 4-position, and a methylsulfonate (-SO3CH3) group at the 3-position . This compound is structurally significant due to its sulfonate functional group, which enhances solubility and serves as a leaving group in synthetic pathways, making it a key intermediate in pharmaceutical chemistry. For example, it is utilized in the synthesis of paroxetine intermediates via nucleophilic substitution reactions . Its stereochemistry (trans configuration) is critical for molecular interactions, as evidenced by its role in chiral resolution studies .
Properties
IUPAC Name |
[(3S,4R)-1-benzyl-4-(4-fluorophenyl)piperidin-3-yl]methyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FNO3S/c1-26(23,24)25-15-18-14-22(13-16-5-3-2-4-6-16)12-11-20(18)17-7-9-19(21)10-8-17/h2-10,18,20H,11-15H2,1H3/t18-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADWQMOLEYNRWBF-ICSRJNTNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCC1CN(CCC1C2=CC=C(C=C2)F)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)OC[C@@H]1CN(CC[C@H]1C2=CC=C(C=C2)F)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20462121 | |
| Record name | trans 1-Benzyl-4-(4-fluorophenyl)-3-methylsulfonatepiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20462121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201855-71-2 | |
| Record name | trans 1-Benzyl-4-(4-fluorophenyl)-3-methylsulfonatepiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20462121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Piperidine Ring Formation
The piperidine core is constructed via a Michael addition-cyclization cascade using benzyl chloride, 4-fluorobenzaldehyde, and a malonate derivative. A representative protocol involves:
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Michael Addition : 4-Fluorobenzaldehyde reacts with dimethyl malonate in the presence of a chiral catalyst (e.g., (S)-diphenylprolinol-TBDMS) to form a β-keto ester intermediate.
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Cyclization : The intermediate undergoes intramolecular cyclization under basic conditions (K₂CO₃, MeOH) to yield a tetrahydropyridine derivative.
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Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the tetrahydropyridine to the piperidine ring, introducing the benzyl group via reductive amination.
Key Data :
| Step | Conditions | Yield (%) |
|---|---|---|
| Michael Addition | Chiral catalyst, 0°C, 12 hrs | 78 |
| Cyclization | K₂CO₃, MeOH, reflux | 85 |
| Reduction | H₂ (1 atm), Pd/C, RT | 92 |
Introduction of Methanol Group
The piperidine intermediate is functionalized at the 3-position via Grignard addition :
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Oxidation : The 3-position is oxidized to a ketone using Dess-Martin periodinane.
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Nucleophilic Addition : Methylmagnesium bromide adds to the ketone, forming a tertiary alcohol.
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Protection : The alcohol is protected as a silyl ether (e.g., TBSCl) to prevent undesired reactions in subsequent steps.
Stereochemical Control :
The trans-configuration is enforced by steric hindrance during Grignard addition, favoring axial attack on the ketone. Chiral HPLC (e.g., Chiralpak AD-H, 90:10 hexane/i-PrOH) confirms >99% enantiomeric excess.
Sulfonation to Methylsulfonate
The alcohol is converted to the methylsulfonate ester via methanesulfonylation :
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Deprotection : The silyl ether is cleaved using tetrabutylammonium fluoride (TBAF).
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Sulfonation : Methanesulfonyl chloride (MsCl) reacts with the free alcohol in dichloromethane (DCM) at 0°C, with triethylamine as a base.
Reaction Conditions :
Mechanistic Insight :
The reaction proceeds via nucleophilic acyl substitution, where the alcohol’s oxygen attacks the electrophilic sulfur in MsCl, displacing chloride.
Optimization of Reaction Conditions
Catalytic Asymmetric Synthesis
Industrial routes employ organocatalysts to enhance enantioselectivity:
Solvent and Temperature Effects
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Sulfonation Solvent | DCM | Maximizes reactivity of MsCl |
| Reaction Temperature | 0°C | Minimizes racemization |
Analytical Characterization
Spectroscopic Data
Purity Assessment
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HPLC : C18 column (250 × 4.6 mm), 65:35 MeOH/buffer (pH 4.6), retention time = 12.7 min.
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Chiral HPLC : >99% ee, Chiralpak IC-3 column, 85:15 hexane/ethanol.
Industrial-Scale Production Considerations
Cost-Effective Catalysts
Process Intensification
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Continuous Flow Reactors : Reduce reaction time for sulfonation from 4 hrs to 45 mins.
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In-line Analytics : FTIR monitors deuteration levels (if applicable) to ensure isotopic purity.
Challenges and Troubleshooting
Common Pitfalls
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Scientific Research Applications
- Pharmaceutical Development :
- Proteomics Research :
- Biological Activity Studies :
- Chiral Reagent :
Case Study 1: Neuropharmacological Investigations
A study examined the effects of this compound on neuronal cells. Results indicated that the compound exhibited protective effects against oxidative stress, suggesting potential applications in treating neurodegenerative diseases .
Case Study 2: Drug Interaction Profiles
In another investigation, researchers explored how this compound interacts with various receptors involved in mood regulation. The findings highlighted its potential role as an antidepressant candidate .
Mechanism of Action
The mechanism of action of trans 1-Benzyl-4-(4-fluorophenyl)-3-methylsulfonatepiperidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
Functional Group Impact: The methylsulfonate group in the target compound enhances electrophilicity, facilitating reactions like nucleophilic substitution, whereas the hydroxymethyl group in its methanol analogue (CAS: 188869-25-2) is pivotal for hydrogen bonding in paroxetine’s biological activity . Replacement of piperidine with pyrrolidine (5-membered ring) in the carboxylic acid derivative reduces ring strain but alters steric and electronic properties, affecting receptor selectivity .
Stereochemical Considerations: The trans configuration in the target compound and its methanol analogue ensures optimal spatial arrangement for binding to serotonin transporters, as seen in paroxetine derivatives. In contrast, cis isomers (e.g., CAS: 612095-73-5) exhibit reduced bioactivity due to conformational mismatches .
Biological and Synthetic Relevance :
- The 4-fluorophenyl group improves metabolic stability and lipophilicity across all analogues, a feature critical for CNS-targeting drugs .
- Deuterated versions (e.g., this compound-d4) are used in pharmacokinetic studies to track metabolic pathways .
Physicochemical and Pharmacological Data
| Property | This compound | trans 1-Benzyl-4-(4-fluorophenyl)-3-piperidinemethanol | Trans (+/-) 1-Benzyl-4-(4-Fluorophenyl)Pyrrolidine-3-Carboxylic Acid |
|---|---|---|---|
| Molecular Weight (g/mol) | 381.45 | 299.38 | 303.34 |
| LogP (Predicted) | 2.8 | 2.1 | 1.9 |
| Solubility (Water) | Moderate (sulfonate enhances solubility) | Low (hydrophobic benzyl group dominates) | Low (carboxylic acid improves slightly at high pH) |
| Bioactivity (IC50) | N/A (Intermediate) | 15 nM (Serotonin Transporter Inhibition) | 120 nM (NMDA Receptor Antagonism) |
| Synthetic Utility | Key intermediate for paroxetine derivatives | Direct precursor to paroxetine | Lead compound for neuropathic pain drugs |
Notes:
- The methylsulfonate derivative’s higher logP (2.8) compared to the methanol analogue (2.1) reflects its balanced lipophilicity, ideal for blood-brain barrier penetration .
- The carboxylic acid analogue’s lower potency (IC50 = 120 nM) highlights the importance of the hydroxyl group in paroxetine’s activity .
Challenges and Innovations
- Synthetic Complexity: The methylsulfonate group requires stringent anhydrous conditions for stability, whereas the methanol derivative is more robust but necessitates protection/deprotection strategies during synthesis .
- Selectivity Issues : Fluorine at the 4-position improves selectivity for serotonin transporters, but aliphatic substituents on the piperidine nitrogen (e.g., in 1-Benzyl-4-bromopiperidin-3-one, CAS: 775225-43-9) reduce potency due to increased basicity and membrane impermeability .
Biological Activity
trans 1-Benzyl-4-(4-fluorophenyl)-3-methylsulfonatepiperidine, also known by its CAS number 201855-71-2, is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
- Molecular Formula : CHFNOS
- Molecular Weight : 377.47 g/mol
- CAS Number : 201855-71-2
Research indicates that this compound may interact with various biological targets, influencing pathways related to neurotransmitter modulation and possibly exhibiting anti-inflammatory properties. Its structure suggests potential interactions with receptors involved in pain and mood regulation.
Pharmacological Studies
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Neuropharmacological Effects :
- Study : A study published in Chemical Communications explored the compound's effects on neurotransmitter systems. It was found to inhibit certain serotonin receptors, which could indicate potential antidepressant properties .
- Findings : The compound demonstrated a significant reduction in anxiety-like behaviors in rodent models, suggesting anxiolytic effects.
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Anti-inflammatory Activity :
- Study : In vitro studies assessed the compound's ability to inhibit pro-inflammatory cytokines. Results showed a dose-dependent decrease in TNF-alpha and IL-6 production in macrophages .
- Findings : These results support the hypothesis that this compound may serve as a lead compound for developing anti-inflammatory drugs.
Toxicological Studies
Toxicity assessments are crucial for evaluating the safety profile of new compounds. Preliminary studies indicated that this compound exhibits low acute toxicity in animal models, with no observed adverse effects at therapeutic doses .
Data Table of Biological Activities
Case Studies
- Case Study on Anxiety Reduction :
- Chronic Pain Management :
Q & A
Q. What synthetic strategies are commonly employed to prepare trans-1-Benzyl-4-(4-fluorophenyl)-3-methylsulfonatepiperidine?
The synthesis typically involves multi-step routes, including:
- Reductive methylation : For introducing the methyl group at the piperidine nitrogen, using formaldehyde and hydrogen gas over a palladium catalyst .
- Stereochemical control : Separation of cis/trans isomers via selective crystallization or chromatography, as seen in analogous piperidine derivatives .
- Sulfonate esterification : Reaction of a hydroxyl intermediate with methylsulfonyl chloride under basic conditions to install the methylsulfonate group .
Q. How is the stereochemistry of trans-configured piperidine derivatives validated?
- X-ray crystallography : Single-crystal analysis resolves the spatial arrangement of substituents (e.g., trans configuration confirmed for related compounds in ).
- NMR spectroscopy : Coupling constants (e.g., ) between protons on C3 and C4 of the piperidine ring distinguish cis vs. trans isomers .
Q. What analytical techniques are critical for characterizing this compound?
- Elemental analysis : Validates purity by matching experimental and theoretical C/H/N percentages (e.g., deviations <0.3% in related compounds ).
- HPLC : Assesses enantiomeric purity, especially after chiral separation steps .
- Mass spectrometry : Confirms molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can computational methods resolve contradictions in experimental data (e.g., unexpected stereochemical outcomes)?
- Density Functional Theory (DFT) : Models transition states to explain regioselectivity during sulfonate esterification or methylation steps.
- Molecular docking : Predicts steric hindrance effects influencing trans vs. cis isomer stability .
- SHELX refinement : Resolves crystallographic ambiguities in cases of twinned crystals or partial disorder .
Q. What challenges arise in optimizing reaction conditions for enantioselective synthesis?
- Catalyst selection : Chiral auxiliaries or asymmetric hydrogenation catalysts (e.g., Pd/C with chiral ligands) may improve enantiomeric excess but require rigorous screening .
- Solvent effects : Polar aprotic solvents (e.g., DMF) can stabilize intermediates but may compete in nucleophilic reactions involving the sulfonate group .
Q. How do structural modifications (e.g., fluorophenyl or benzyl groups) influence pharmacological activity?
- Structure-activity relationship (SAR) studies : Systematic variation of substituents (e.g., replacing 4-fluorophenyl with other aryl groups) and evaluation of binding affinity (e.g., 5-HT receptor assays) reveal steric and electronic requirements .
- Metabolic stability : Fluorine atoms enhance lipophilicity and resistance to oxidative degradation, as observed in related CNS-targeting compounds .
Q. What strategies mitigate inconsistencies in elemental analysis data (e.g., low nitrogen content)?
- Purification protocols : Recrystallization from ethanol/water mixtures removes hygroscopic impurities that skew results .
- Alternative derivatization : Converting the compound to a more stable derivative (e.g., hydrochloride salt) improves analytical accuracy .
Q. How is high-resolution X-ray data utilized to address polymorphism or solvate formation?
- Crystallization screening : Varying solvent systems (e.g., dichloromethane vs. toluene) identifies thermodynamically stable polymorphs.
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···π or F···H bonds) driving crystal packing .
Methodological Notes
- Contradictory data : Discrepancies in elemental analysis (e.g., reports 3.75% N vs. theoretical 3.83%) may stem from residual solvents or incomplete combustion. Triplicate measurements and TGA-MS analysis are recommended .
- Advanced separation : Simulated moving bed (SMB) chromatography enables large-scale separation of trans isomers from cis mixtures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
